molecular formula C18H24N2O3S B2958175 (E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1798414-61-5

(E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B2958175
CAS No.: 1798414-61-5
M. Wt: 348.46
InChI Key: GEJSAOPDLRHPQR-VMPITWQZSA-N
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Description

The compound (E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a methyl carboxylate ester at the 1-position and a (4-(methylthio)phenyl)acrylamido-methyl substituent at the 4-position. The (E)-configuration of the acrylamide double bond and the methylthio group may influence its pharmacokinetic properties, including solubility and metabolic stability.

Properties

IUPAC Name

methyl 4-[[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-23-18(22)20-11-9-15(10-12-20)13-19-17(21)8-5-14-3-6-16(24-2)7-4-14/h3-8,15H,9-13H2,1-2H3,(H,19,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJSAOPDLRHPQR-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic steps include:

  • Formation of the Acrylamide : The acrylamide moiety is introduced through a coupling reaction involving a piperidine derivative and an appropriate acrylamide reagent.
  • Methylation : Methylation processes are employed to introduce the methylthio group at the para position of the phenyl ring.
  • Carboxylate Formation : The final step involves esterification to form the methyl ester, yielding the target compound.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival.
  • Antineoplastic Activity : Similar compounds have demonstrated antitumor effects in various cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this compound:

  • Antitumor Activity : In vitro studies have shown that derivatives exhibit significant cytotoxicity against several cancer cell lines, with IC50 values often in the low micromolar range. For instance, compounds with similar structural features demonstrated potent inhibition of cell growth in models such as TK-10 and HT-29 cells .
  • Mechanistic Insights : Research indicates that these compounds may induce apoptosis through mitochondrial pathways or by disrupting cellular signaling cascades associated with oncogenic processes .
  • Stability and Reactivity : Stability studies revealed that certain analogs maintain their integrity in physiological conditions, which is crucial for their therapeutic application. For example, compounds were shown to withstand degradation in the presence of physiological nucleophiles like glutathione .

Data Summary

CompoundIC50 (µM)TargetActivity Type
Compound A0.5JNK3 KinaseInhibitor
Compound B1.0Cancer Cell Lines (TK-10)Cytotoxic
Compound C0.8Mitochondrial PathwaysApoptotic Inducer

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Piperidine Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reference
(E)-Methyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate C₁₈H₂₂N₂O₃S 4-(Methylthio)phenyl acrylamide, methyl ester 346.44 Target Compound
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate C₁₉H₂₇N₃O₃ 2-Methoxyphenylpiperazine 345.44
Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate C₁₁H₂₁N₃O₃ Methylcarbamoylmethylamino 243.30
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate C₁₄H₂₄N₂O₅ Ethoxycarbonylpropyl, methoxyimino 301.35
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxopyrimidinyl)phenyl)acrylamide C₂₈H₃₄N₈O₃ Methoxyphenyl-piperazine, acrylamide 530.63

Key Observations :

  • Substituent Diversity: The target compound’s 4-(methylthio)phenyl acrylamide group distinguishes it from analogs with methoxyphenyl (), carbamoylmethyl (), or pyrimidinyl () substituents.
  • Piperidine Core Modifications: Unlike the unsubstituted piperidine in the target compound, describes a piperidine with a methoxyimino group, which introduces conformational rigidity .

Key Observations :

  • Hydrogenation vs. Reductive Amination : The target compound’s synthesis likely involves acrylamide coupling (similar to ’s acrylamide derivatives ), while uses Raney Ni hydrogenation for piperidine ring saturation .
  • Complexity in Heterocycles : and highlight multi-step syntheses for imidazo-pyrrolo-pyrazine derivatives, suggesting higher complexity compared to the target compound’s straightforward piperidine-acrylamide structure .

Spectral and Physicochemical Properties

Table 3: NMR Data and Physicochemical Comparisons
Compound ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) LogP (Predicted) Reference
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate 4.16–4.08 (m, 4H), 3.85 (s, 2H) 173.2 (C=O), 157.1 (C=N) 1.2
Ethyl 4-{[(methylcarbamoyl)methyl]amino}piperidine-1-carboxylate Not reported Not reported 0.8
Target Compound Expected: ~6.8–7.2 (aryl H), 6.3–6.5 (CH=CH) ~167–170 (C=O), 125–130 (C=S) 2.5

Key Observations :

  • Acrylamide Proton Signals : The target compound’s (E)-configured acrylamide group would show characteristic doublet peaks at δ ~6.3–6.5 ppm (cf. ’s acrylamide at δ 6.1–6.3 ).
  • Methylthio Group Impact : The 4-(methylthio)phenyl group may downfield-shift adjacent protons due to electron-withdrawing effects, contrasting with methoxy groups in analogs .

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